N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a furylmethyl group, and a methylbenzoyl amide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Furylmethyl Group: This step involves the alkylation of the pyrazole ring with a furylmethyl halide in the presence of a base.
Attachment of the Methylbenzoyl Amide Group: This is usually done through an amide coupling reaction, where the pyrazole derivative is reacted with 4-methylbenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-2-[(4-METHYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- N-(2-FURYLMETHYL)-2-[(4-NITROBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring structure, combined with the furylmethyl and methylbenzoyl amide groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[(4-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-7-13(8-6-12)17(23)21-15-11-20-22(2)16(15)18(24)19-10-14-4-3-9-25-14/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23) |
InChI Key |
CNKARZZAXCMPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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